molecular formula C20H18N4O2 B2862735 4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile CAS No. 339103-17-2

4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile

Cat. No. B2862735
CAS RN: 339103-17-2
M. Wt: 346.39
InChI Key: GAJYPSQBOVRKRH-YDZHTSKRSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a pyrrole ring, a methoxy group, and an imine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. The presence of the imine group suggests that it could participate in condensation reactions or other reactions involving the carbon-nitrogen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis and Structural Analysis Several studies have been conducted on the synthesis and structural characterization of pyridine derivatives, offering insights into their chemical properties and potential applications. For example, the synthesis and X-ray analysis of some pyridine derivatives revealed their structural features and optical properties, investigated through UV–vis absorption and fluorescence spectroscopy (Cetina, Tranfić, Sviben, & Jukić, 2010). Another study on the synthesis and crystal structure determination of dihydro-methoxy-substituted pyridine derivatives provided detailed structural information through X-ray diffraction methods, highlighting the influence of substituents on the molecular structure (Moustafa & Girgis, 2007).

Spectroscopic Characterization and Quantum Studies Research on pyridine derivatives also includes spectroscopic characterization and quantum studies to understand their electronic and optical properties. A study on the synthesis, X-ray, and spectroscopic analysis of hydrazino-methyl-nitropyridine-carbonitrile derivatives discussed their structural differences and spectral properties, highlighting the effects of solvent and concentration on their absorption spectra (Tranfić, Halambek, Cetina, & Jukić, 2011). Another research focused on azafluorene derivatives as inhibitors of SARS CoV-2 RdRp, showcasing the synthesis, modeling, and molecular docking analysis to assess their potential as antiviral agents (Venkateshan, Muthu, Suresh, & Kumar, 2020).

Potential Applications in Material Science and Catalysis Pyridine derivatives have shown promise in material science and catalysis. For instance, the synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups were explored for their thermal stability and optical properties, suggesting potential applications in electronic devices (El-Menyawy, Zedan, & Nawar, 2019). Another study highlighted the high-selectivity bis(imino)pyridine iron catalysts for hydrosilylation processes, which are significant in the manufacture of low rolling resistance tires, demonstrating the utility of pyridine derivatives in catalytic applications (Atienza, Tondreau, Weller, Lewis, Cruse, Nye, Boyer, Delis, & Chirik, 2012).

properties

IUPAC Name

4-methoxy-2-[2-[(E)-(4-methylphenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-15-5-7-16(8-6-15)14-26-23-13-17-4-3-11-24(17)20-18(12-21)19(25-2)9-10-22-20/h3-11,13H,14H2,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJYPSQBOVRKRH-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=CC=CN2C3=NC=CC(=C3C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=CC=CN2C3=NC=CC(=C3C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-[2-({[(4-methylbenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile

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